molecular formula C9H16BrNO3 B1430040 Methyl 2-(2-bromo-2-methylpropanamido)-2-methylpropanoate CAS No. 151142-96-0

Methyl 2-(2-bromo-2-methylpropanamido)-2-methylpropanoate

Cat. No. B1430040
CAS RN: 151142-96-0
M. Wt: 266.13 g/mol
InChI Key: KMZDVVYQNWBTHK-UHFFFAOYSA-N
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Description

“2-Bromo-2-methylpropanamide” is a chemical compound with the molecular formula C4H8BrNO . It’s a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular structure of “2-Bromo-2-methylpropanamide” consists of a bromine atom attached to a carbon, which is also attached to a methyl group and an amide group .


Chemical Reactions Analysis

One known reaction involving “2-Bromo-2-methylpropane” is its hydrolysis, which follows an SN1 mechanism . The reaction order with respect to both OH- ions and 2-bromo-2-methylpropane can be determined .


Physical And Chemical Properties Analysis

“2-Bromo-2-methylpropanamide” has a melting point of 145-149°C and a boiling point of 240.0±23.0°C at 760 mmHg . Its density is approximately 1.5±0.1 g/cm3 .

Scientific Research Applications

Chemical Synthesis and Biological Activity

  • Synthesis and Biological Activity Screening : Novel N-(α-bromoacyl)-α-amino esters, including compounds similar to Methyl 2-(2-bromo-2-methylpropanamido)-2-methylpropanoate, have been synthesized. These compounds were evaluated for cytotoxicity, anti-inflammatory, and antibacterial activities. They demonstrated low cytotoxicity and lack of antibacterial and anti-inflammatory activities in tested concentrations, which might be beneficial for their incorporation in prodrugs (Yancheva et al., 2015).

Polymer and Material Science

  • Polymer Characterization : Studies on esters of 2-bromo-2-methylpropanoate of poly(oxyalkylene) polymers have been conducted. These esters, characterized by various spectroscopic and chromatographic methods, have potential as Atom Transfer Radical Polymerization (ATRP) macroinitiators, useful in drug delivery bioconjugates (Velázquez et al., 2020).

Medical and Pharmaceutical Applications

  • Pharmaceutical Synthesis : The base-promoted reaction of 2-bromo-2-methylpropanamides has been explored for creating oxazolidinones and spiro-oxazolidinones, which have relevance in pharmaceutical chemistry (Scrimin et al., 1988).

Advanced Chemical Studies

  • Xanthine Oxidase Inhibitory Properties : A study investigated the inhibitory activity against xanthine oxidase for compounds structurally similar to this compound. These compounds did not show significant inhibitory effects, suggesting their structure is not conducive for this type of biological activity (Smelcerovic et al., 2016).

Safety and Hazards

“2-Bromo-2-methylpropanamide” is classified as a dangerous substance. It’s harmful if swallowed (H301) and should be handled with appropriate safety measures .

properties

IUPAC Name

methyl 2-[(2-bromo-2-methylpropanoyl)amino]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO3/c1-8(2,10)6(12)11-9(3,4)7(13)14-5/h1-5H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZDVVYQNWBTHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(C)(C)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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